Ethyl 2-bromo-4-methoxynicotinate
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Overview
Description
Ethyl 2-bromo-4-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 2-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxynicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield ethyl 2-amino-4-methoxynicotinate, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Ethyl 2-bromo-4-methoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-methoxynicotinate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 2-bromo-4-methoxynicotinate can be compared with similar compounds such as methyl 5-bromo-2-methoxynicotinate and ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical reactivity and applications
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research into its properties and applications may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
87853-68-7 |
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Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-bromo-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
ILXPLTSBQHGCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)OC |
Origin of Product |
United States |
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